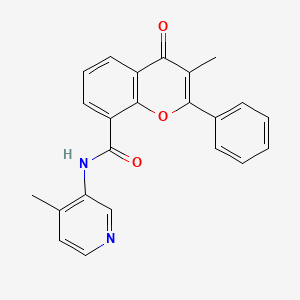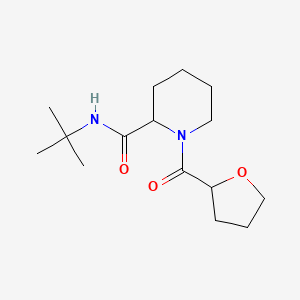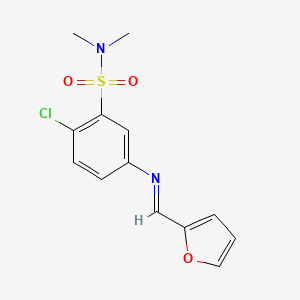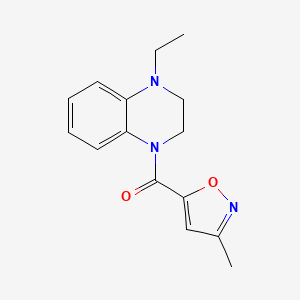
3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide, also known as C23H19N3O2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the chromene family and has a unique chemical structure that makes it an interesting subject for further study.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide is not fully understood. However, it is believed to work by targeting specific proteins and enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which play a crucial role in regulating cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and prevent metastasis. Additionally, it has been shown to have anti-inflammatory properties and can reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide in lab experiments is its potent anti-cancer properties. This makes it an ideal candidate for testing in cancer models. Additionally, it has been found to have low toxicity levels, making it a safer alternative to other anti-cancer drugs.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for research on 3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide. One area of research is in the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
In conclusion, 3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-cancer properties make it an ideal candidate for further study in cancer models. However, further research is needed to fully understand its mechanism of action and potential applications in other fields.
Synthesis Methods
The synthesis of 3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3-acetyl-4-hydroxy-2H-chromen-2-one with 4-methyl-3-pyridinyl isocyanate in the presence of a catalyst such as triethylamine. This reaction leads to the formation of the desired compound in good yields.
Scientific Research Applications
The potential applications of 3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide in scientific research are vast. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of tumors and prevent metastasis.
properties
IUPAC Name |
3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-14-11-12-24-13-19(14)25-23(27)18-10-6-9-17-20(26)15(2)21(28-22(17)18)16-7-4-3-5-8-16/h3-13H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLDZFJFZUIMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC=CC3=C2OC(=C(C3=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-methylpyridin-3-yl)-4-oxo-2-phenylchromene-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7562241.png)
![[2-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562249.png)
![N-(cyclobutylmethyl)-N,7a-dimethyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7562256.png)

![4-[3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoyl]-3-propan-2-ylpiperazin-2-one](/img/structure/B7562269.png)
![2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B7562274.png)


![5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7562296.png)

![1-[(2-Piperidin-1-ylquinolin-3-yl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7562309.png)

![N-[(4-chlorophenyl)methyl]-N-methyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7562337.png)